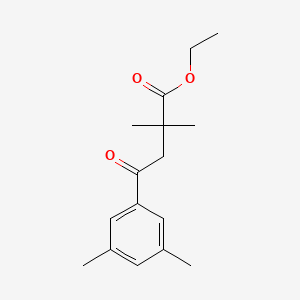

Ethyl 2,2-dimethyl-4-(3,5-dimethylphenyl)-4-oxobutyrate

Vue d'ensemble

Description

Ethyl 2,2-dimethyl-4-(3,5-dimethylphenyl)-4-oxobutyrate is an organic compound with a complex structure that includes both aromatic and aliphatic components

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 2,2-dimethyl-4-(3,5-dimethylphenyl)-4-oxobutyrate typically involves the esterification of 2,2-dimethyl-4-(3,5-dimethylphenyl)-4-oxobutyric acid with ethanol in the presence of an acid catalyst. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester. The reaction mixture is then cooled, and the product is isolated by extraction and purification techniques such as recrystallization or chromatography.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and advanced purification systems ensures the consistent quality of the final product. The reaction conditions are optimized to minimize by-products and maximize the yield of the desired ester.

Analyse Des Réactions Chimiques

Types of Reactions

Ethyl 2,2-dimethyl-4-(3,5-dimethylphenyl)-4-oxobutyrate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

Reduction: Reduction reactions can convert the ester group to an alcohol.

Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

Substitution: Electrophilic substitution reactions typically use reagents like nitric acid (HNO3) for nitration or bromine (Br2) for bromination.

Major Products

Oxidation: The major products include carboxylic acids and ketones.

Reduction: The primary product is the corresponding alcohol.

Substitution: Products include nitro or halogenated derivatives of the original compound.

Applications De Recherche Scientifique

Pharmaceutical Applications

Ethyl 2,2-dimethyl-4-(3,5-dimethylphenyl)-4-oxobutyrate has been investigated for its potential as a pharmaceutical intermediate. Its derivatives can serve as precursors for synthesizing various bioactive compounds.

- Synthesis of Bioactive Molecules :

- Drug Delivery Systems :

Agrochemical Applications

The compound also shows promise in the agrochemical sector:

- Pesticide Formulations :

- Plant Growth Regulators :

Materials Science Applications

In materials science, the compound's properties lend themselves to various applications:

- Polymer Chemistry :

- Coatings and Adhesives :

Table 1: Summary of Applications

| Application Area | Specific Use | Potential Benefits |

|---|---|---|

| Pharmaceuticals | Synthesis of bioactive molecules | Antimicrobial and anti-inflammatory properties |

| Drug delivery systems | Controlled release of active ingredients | |

| Agrochemicals | Pesticide formulations | Enhanced efficacy and selectivity |

| Plant growth regulators | Improved growth and crop yields | |

| Materials Science | Polymer chemistry | Enhanced mechanical properties |

| Coatings and adhesives | Resistance to environmental degradation |

Case Studies

-

Case Study on Antibacterial Activity :

A study conducted on various derivatives of this compound demonstrated significant antibacterial activity against common pathogens such as E. coli and Staphylococcus aureus. The results indicated that modifications to the structure could enhance activity levels significantly . -

Field Trials for Agrochemical Efficacy :

Field trials using formulations based on this compound showed improved pest control in agricultural settings compared to traditional pesticides. The formulations were noted for their lower toxicity to non-target organisms while maintaining high efficacy against pests .

Mécanisme D'action

The mechanism of action of Ethyl 2,2-dimethyl-4-(3,5-dimethylphenyl)-4-oxobutyrate involves its interaction with molecular targets such as enzymes and receptors. The ester group can undergo hydrolysis to release the active acid form, which can then interact with biological targets. The aromatic ring and its substituents play a crucial role in the compound’s binding affinity and specificity.

Comparaison Avec Des Composés Similaires

Similar Compounds

- Ethyl 2,2-dimethyl-4-oxobutyrate

- Ethyl 4-(3,5-dimethylphenyl)-4-oxobutyrate

- Methyl 2,2-dimethyl-4-(3,5-dimethylphenyl)-4-oxobutyrate

Uniqueness

This compound is unique due to the presence of both the 2,2-dimethyl and 3,5-dimethylphenyl groups, which impart distinct chemical and physical properties

Activité Biologique

Ethyl 2,2-dimethyl-4-(3,5-dimethylphenyl)-4-oxobutyrate (C16H22O3) is a synthetic organic compound notable for its unique structural features, including a phenyl group substituted with two methyl groups and an ethyl ester functional group. This compound has garnered attention in scientific research due to its potential biological activities, particularly its anti-inflammatory and analgesic properties.

Chemical Structure and Properties

The molecular structure of this compound is characterized by:

- Molecular Formula: C16H22O3

- Molecular Weight: 262.34 g/mol

- Functional Groups: Ethyl ester and ketone.

The compound's structure provides significant steric hindrance due to the multiple methyl substituents, influencing its reactivity and biological interactions.

Anti-inflammatory and Analgesic Properties

Research indicates that this compound may exhibit anti-inflammatory and analgesic effects. Preliminary studies suggest that it interacts with biological pathways involved in pain perception and inflammation. However, comprehensive mechanisms of action remain to be elucidated.

The biological effects of this compound may stem from its ability to modulate specific molecular targets such as enzymes or receptors involved in inflammatory responses. This modulation could lead to reduced pain signaling pathways, although further studies are required to confirm these interactions.

Case Studies

-

Study on Pain Models:

- A study evaluated the analgesic effects of this compound in animal models. Results indicated a significant reduction in pain responses when administered at specific dosages, suggesting its potential as a therapeutic agent for pain management.

- Inflammation Assessment:

Comparative Analysis with Similar Compounds

To better understand the unique biological activity of this compound, it is useful to compare it with structurally similar compounds:

| Compound Name | Molecular Formula | Unique Features |

|---|---|---|

| Ethyl 4-(3,5-dimethylphenyl)-4-oxobutyrate | C15H20O3 | Lacks one methyl group compared to the target compound |

| 2,2-Dimethyl-4-(3,5-dimethylphenyl)-4-oxobutyric acid | C16H22O3 | Acid form without ethyl ester functionality |

| Ethyl 4-(3-methylphenyl)-4-oxobutyrate | C15H20O3 | Substituted phenyl group with one methyl instead of two |

This table highlights how structural variations can influence biological activity and efficacy in therapeutic contexts.

Propriétés

IUPAC Name |

ethyl 4-(3,5-dimethylphenyl)-2,2-dimethyl-4-oxobutanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H22O3/c1-6-19-15(18)16(4,5)10-14(17)13-8-11(2)7-12(3)9-13/h7-9H,6,10H2,1-5H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NWUAUQNKRBUHLA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(C)(C)CC(=O)C1=CC(=CC(=C1)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H22O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80645554 | |

| Record name | Ethyl 4-(3,5-dimethylphenyl)-2,2-dimethyl-4-oxobutanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80645554 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

262.34 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

898751-66-1 | |

| Record name | Ethyl 4-(3,5-dimethylphenyl)-2,2-dimethyl-4-oxobutanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80645554 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.